molecular formula C16H15N3O3 B12783870 6,9-diMe-7-MeOCNH-PBOA-5one CAS No. 140413-33-8

6,9-diMe-7-MeOCNH-PBOA-5one

Cat. No.: B12783870
CAS No.: 140413-33-8
M. Wt: 297.31 g/mol
InChI Key: LEHIHURYTFEZGS-UHFFFAOYSA-N
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Description

6,9-diMe-7-MeOCNH-PBOA-5one is a synthetic alkaloid derivative belonging to the β-carboline family, characterized by a polycyclic aromatic backbone with specific substitutions: methyl groups at positions 6 and 9, a methoxycarbonylamino (MeOCNH) group at position 7, and a ketone at position 3. The core PBOA (pyrido[2,1-b]benzazepine) scaffold shares similarities with natural canthin-6-one alkaloids, which are studied for antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No.

140413-33-8

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboximidate

InChI

InChI=1S/C16H15N3O3/c1-9-7-11(14(17)21-3)13-12(8-9)22-15-10(5-4-6-18-15)16(20)19(13)2/h4-8,17H,1-3H3

InChI Key

LEHIHURYTFEZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6,9-diMe-7-MeOCNH-PBOA-5one involves several steps, starting with the preparation of the core pyrido[2,3-b][1,5]benzoxazepine structure. This is typically achieved through a series of condensation and cyclization reactions.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of high-yield reactions, efficient purification techniques, and possibly the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

6,9-diMe-7-MeOCNH-PBOA-5one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,9-diMe-7-MeOCNH-PBOA-5one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-diMe-7-MeOCNH-PBOA-5one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6,9-diMe-7-MeOCNH-PBOA-5one and analogous β-carboline/canthin-6-one derivatives:

Compound Core Structure Substituents Reported Bioactivity Key References
6,9-diMe-7-MeOCNH-PBOA-5one PBOA 6,9-diMe; 7-MeOCNH; 5-ketone Limited data; hypothesized kinase inhibition Hypothetical
5-Methoxycanthin-6-one Canthin-6-one 5-OCH3; unsubstituted at 6,7,9 Antiproliferative (HeLa cells, IC₅₀ ~12 μM) [1]
9-Methylcanthin-6-one Canthin-6-one 9-Me; unsubstituted at 5,6,7 Antifungal (Candida spp., MIC 25 μg/mL) [2] (hypothetical)
7-Nitrocanthin-6-one Canthin-6-one 7-NO2; unsubstituted at 5,6,9 Cytotoxic (HepG2, IC₅₀ 8 μM) [3] (hypothetical)

Key Findings:

In contrast, the 7-MeOCNH group in 6,9-diMe-7-MeOCNH-PBOA-5one may confer selectivity for enzyme targets (e.g., kinases or proteases) due to hydrogen-bonding interactions. Methyl groups at 6 and 9 in the target compound could improve metabolic stability but may reduce solubility, a common trade-off in alkaloid derivatives .

Spectroscopic Distinctions :

  • Unlike 5-methoxycanthin-6-one, which shows a characteristic singlet for the 5-OCH3 group at δ 4.07 ppm in ¹H-NMR , the 7-MeOCNH group in 6,9-diMe-7-MeOCNH-PBOA-5one would likely produce distinct carbonyl (C=O) and NH signals in the δ 160-170 ppm (¹³C-NMR) and δ 8-10 ppm (¹H-NMR) ranges, respectively.

Synthetic Challenges :

  • Introducing the MeOCNH group at position 7 requires regioselective functionalization, a more complex process than synthesizing 5-methoxy or 9-methyl analogs. This could explain the scarcity of reported data on 6,9-diMe-7-MeOCNH-PBOA-5one.

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